molecular formula C7H6ClN3 B1431051 8-Chloroimidazo[1,2-A]pyridin-2-amine CAS No. 1780805-97-1

8-Chloroimidazo[1,2-A]pyridin-2-amine

Cat. No.: B1431051
CAS No.: 1780805-97-1
M. Wt: 167.59 g/mol
InChI Key: ITXUONOQNDMLIS-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 8th position of the imidazo[1,2-A]pyridine ring enhances its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,2-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with appropriate electrophiles. One common method involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the imidazo[1,2-A]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as metal-free conditions and mild reaction temperatures, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and reduced amine derivatives. These products can exhibit varied biological activities and are of significant interest in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound targets the respiratory chain of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. The presence of the chlorine atom enhances its binding affinity to the target enzymes, thereby increasing its potency .

Comparison with Similar Compounds

8-Chloroimidazo[1,2-A]pyridin-2-amine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:

The unique structural features of this compound, such as the chlorine substitution at the 8th position, contribute to its distinct chemical properties and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXUONOQNDMLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloroimidazo[1,2-A]pyridin-2-amine
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Reactant of Route 6
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